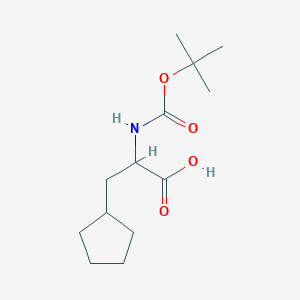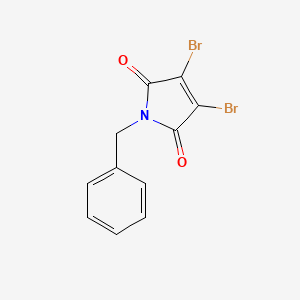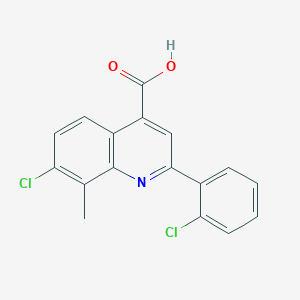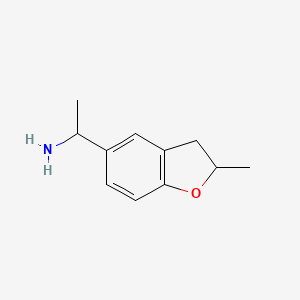
3-Ethynylthiophene
概要
説明
3-Ethynylthiophene is an organic compound with the molecular formula C6H4S. It is a derivative of thiophene, where an ethynyl group is attached to the third carbon of the thiophene ring. This compound is of significant interest due to its applications in organic synthesis and material science.
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing this compound involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst to couple a halogenated thiophene with an acetylene derivative under mild conditions.
Direct Alkynylation: Another method involves the direct alkynylation of thiophene using ethynylating agents in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above synthetic routes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of thiophene oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.
Substitution: Electrophilic substitution reactions are common, where the ethynyl group can be replaced by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Thiophene oxides.
Reduction: Alkane derivatives of thiophene.
Substitution: Halogenated or nitro-substituted thiophenes.
科学的研究の応用
3-Ethynylthiophene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: this compound is used in the development of conjugated polymers, which have applications in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the synthesis of agrochemicals, including pesticides and herbicides.
Safety and Hazards
3-Ethynylthiophene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
将来の方向性
While the future directions for 3-Ethynylthiophene are not explicitly mentioned in the search results, its use as a building block in organic synthesis suggests potential applications in the development of new organic compounds .
Relevant Papers
Several papers have been published on this compound. For instance, a paper titled “Synthesis and properties of this compound containing BODIPY derivatives” discusses the photophysical properties of this compound . Another paper titled “Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors” mentions this compound in the context of acetylcholinesterase inhibitors . A PDF titled “Polymerization of this compound with homogeneous and heterogeneous Rh catalysts” discusses the polymerization of this compound .
作用機序
Target of Action
3-Ethynylthiophene is a chemical compound with the molecular formula C6H4S It is used as a raw material in the synthesis of various compounds .
Mode of Action
For instance, it can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole, which is obtained by heating with 2-iodophenylethylazide in the presence of copper acetate monohydrate catalyst in N-methyl-2-pyrrolidone .
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may interact with multiple biochemical pathways .
Result of Action
It is used in the synthesis of various compounds, suggesting that it may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is slightly soluble in water , which may influence its action and stability.
類似化合物との比較
2-Ethynylthiophene: Similar to 3-Ethynylthiophene but with the ethynyl group attached to the second carbon of the thiophene ring.
3-Ethynylpyridine: A compound where the ethynyl group is attached to the third carbon of a pyridine ring instead of thiophene.
Phenylacetylene: An ethynyl group attached to a benzene ring.
Uniqueness of this compound: this compound is unique due to its specific electronic properties and reactivity, which are influenced by the position of the ethynyl group on the thiophene ring. This positioning allows for unique interactions in the formation of conjugated polymers, making it particularly valuable in material science applications.
特性
IUPAC Name |
3-ethynylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S/c1-2-6-3-4-7-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHLPKWONJUCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393537 | |
| Record name | 3-Ethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67237-53-0 | |
| Record name | 3-Ethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 3-Ethynylthiophene?
A1: this compound (C6H4S) has a molecular weight of 108.18 g/mol. Spectroscopic characterization data, including FT-IR, FT-Raman, UV, and NMR, can be found in the literature []. This data is crucial for identifying and characterizing the compound in various research settings.
Q2: How does this compound behave in polymerization reactions?
A2: this compound readily undergoes polymerization with various catalysts. For example, rhodium(I) complexes, both in homogeneous and heterogeneous systems, have been shown to effectively polymerize this compound, yielding high-cis poly(this compound) []. The choice of catalyst and reaction conditions significantly influence the polymerization kinetics, molecular weight, and purity of the resulting polymer.
Q3: What are the material properties and potential applications of poly(this compound)?
A3: Poly(this compound) exhibits interesting properties suitable for organic electronics. When incorporated into organic thin film transistors (OTFTs), it demonstrates p-type semiconductor behavior, achieving promising field-effect mobilities []. This highlights its potential in developing flexible and low-cost electronic devices.
Q4: Can you elaborate on the use of this compound in synthesizing more complex structures?
A4: this compound acts as a key precursor in various synthetic routes. It serves as a building block for creating conjugated polymers with desirable properties. For instance, its incorporation into polyacetylenes alongside oxadiazole units enhances thermal stability, a crucial factor for material performance in various applications, particularly those involving high temperatures [].
Q5: How does this compound impact the properties of gold nanoclusters?
A6: this compound acts as a protecting ligand in the synthesis of gold nanoclusters like Au22(C≡CR)18. Interestingly, while the core structure of the cluster remains relatively unaffected by the choice of R-group in the alkynyl ligand, the photoluminescence quantum yield varies. Notably, using this compound leads to a cluster with enhanced photoluminescence [], highlighting its potential in developing luminescent materials.
Q6: What are the potential applications of this compound-modified gold nanoclusters?
A7: The unique photoluminescent properties of this compound-protected gold nanoclusters, such as Au22(ETP)18, make them promising candidates for various applications. These include applications in bioimaging, sensing, and optoelectronic devices [].
Q7: How does this compound contribute to synthesizing heterocyclic compounds?
A8: this compound serves as a valuable precursor in synthesizing heterocyclic compounds. For instance, it reacts with 2-bromonicotinic acid in the presence of a palladium/charcoal-copper(I) iodide catalyst to yield 4-azaphthalides and 5-azaisocoumarins []. These heterocyclic compounds hold potential biological activity and are of interest in medicinal chemistry.
Q8: Are there any applications of this compound in materials for environmental remediation?
A9: this compound has been successfully utilized in creating magnetic covalent organic frameworks (COFs) for the selective extraction of heavy metal ions like mercury, lead, and bismuth from water []. The high surface area and the presence of sulfur atoms from this compound contribute to the efficient capture of these toxic metals, offering a promising solution for environmental remediation.
Q9: Can computational chemistry provide insights into the reactivity and properties of this compound?
A10: Yes, computational studies using density functional theory (DFT) have been employed to investigate this compound-containing systems. For example, DFT calculations were used to understand the photochemical behavior of dithienylcyclopentene switches functionalized with this compound and cobalt carbonyl moieties []. This highlights the value of computational methods in predicting and explaining the properties and reactivity of this compound-based compounds.
Q10: What is the significance of "clickable" functionalities in materials containing this compound?
A11: Incorporating this compound into polymers allows for post-polymerization modification through "click" chemistry. This approach enables the covalent attachment of biomolecules, as demonstrated by the development of electrochemical immunosensors for detecting bacteria like E. coli and S. aureus []. This highlights the versatility of this compound in designing functional materials for biosensing applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)






![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)


